molecular formula C12H19N5 B11733664 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11733664
M. Wt: 233.31 g/mol
InChI Key: YBXUDQCTVQRDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene-amine bridge. The first pyrazole ring (1-(butan-2-yl)-1H-pyrazol-5-yl) contains a branched aliphatic substituent (butan-2-yl) at the 1-position and a methylene group at the 5-position. The second pyrazole ring (1-methyl-1H-pyrazol-4-amine) is substituted with a methyl group at the 1-position and an amine at the 4-position. This structural motif is common in medicinal chemistry due to pyrazole’s ability to engage in hydrogen bonding and π-π interactions, making it a scaffold of interest for drug discovery .

Molecular Formula: Estimated as C₁₂H₁₉N₅ (calculated based on substituents).
Molecular Weight: ~233.3 g/mol.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-10(2)17-12(5-6-14-17)8-13-11-7-15-16(3)9-11/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

YBXUDQCTVQRDLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The foundational step in synthesizing pyrazole derivatives involves cyclocondensation reactions. For N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine , this typically begins with the formation of the 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde intermediate.

Procedure :

  • 1-(Butan-2-yl)-1H-pyrazole-5-carbaldehyde is synthesized via the reaction of hydrazine hydrate with a 1,3-diketone (e.g., 3-oxopentane-1,5-dialdehyde) in acetic acid at 80–100°C for 6–8 hours.

  • The resulting aldehyde undergoes reductive amination with 1-methyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere.

Key Parameters :

StepReagentsConditionsYield
1Hydrazine hydrate, 1,3-diketone80°C, 8 h65–70%
2NaBH₃CN, MeOHRT, 12 h55–60%

This method is limited by moderate yields in the reductive amination step due to competing side reactions.

Catalytic Reductive Amination Using Transition Metal Catalysts

Palladium-Catalyzed Coupling

A high-yield route employs palladium catalysts for coupling halogenated pyrazole intermediates. For example, 3-chloro-1H-pyrazol-4-amine (synthesized via reductive chlorination of 4-nitropyrazole) serves as a precursor.

Procedure :

  • Reductive Chlorination : 4-Nitropyrazole is treated with hydrogen gas (H₂, 90 psig) in the presence of 5% Pt/C or Pd/C and aqueous HCl at 30–40°C for 2.5 hours to yield 3-chloro-1H-pyrazol-4-amine hydrochloride .

  • N-Alkylation : The hydrochloride is free-based using triethylamine, followed by reaction with 1-(butan-2-yl)-1H-pyrazole-5-methanol in dimethylformamide (DMF) with Pd(OAc)₂ and Xantphos as catalysts.

Key Parameters :

StepCatalystTemperaturePressureYield
15% Pt/C30°C90 psig96.8%
2Pd(OAc)₂80°C1 atm75%

This method achieves >95% selectivity for the desired product, with Pd/C outperforming Pd/Al₂O₃ in reducing side-product formation.

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation significantly reduces reaction times for pyrazole derivatives. A Thorpe–Ziegler cyclization under microwave conditions enables rapid assembly of the pyrazole core.

Procedure :

  • A mixture of β-ketonitrile (e.g., 3-cyano-1-(butan-2-yl)-1H-pyrazole) and hydrazine hydrate is irradiated at 150°C for 15 minutes to form 1-(butan-2-yl)-1H-pyrazol-5-amine .

  • The amine is subsequently methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) under microwave irradiation (100°C, 10 minutes).

Key Parameters :

StepMicrowave PowerTimeYield
1300 W15 m85%
2200 W10 m90%

This approach reduces total synthesis time from 24 hours to <1 hour, making it ideal for high-throughput applications.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the three primary methods:

MethodAdvantagesLimitationsYield Range
Multi-Step OrganicLow-cost reagentsModerate yields, long duration55–70%
Catalytic ReductiveHigh selectivity, scalableRequires expensive catalysts75–97%
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed85–90%

Catalytic reductive amination is preferred for industrial-scale synthesis due to its high yield and selectivity, whereas microwave methods excel in research settings requiring rapid iteration.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To enhance throughput, continuous flow reactors are employed for the alkylation and coupling steps. For instance, a tubular reactor with immobilized Pd/C catalysts achieves 98% conversion in <30 minutes at 100°C.

Process Parameters :

  • Residence Time : 25 minutes

  • Temperature : 100°C

  • Catalyst Loading : 0.5 mol% Pd

This system minimizes catalyst degradation and enables real-time monitoring of intermediates .

Chemical Reactions Analysis

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and oxidizing agents like potassium permanganate (KMnO₄). The major products formed from these reactions are various substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Research

Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study on pyrazole derivatives demonstrated their ability to inhibit cell proliferation in colorectal carcinoma cells, suggesting a promising avenue for cancer treatment .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound ARKO (Colorectal)15
Compound BMCF7 (Breast)12
Compound CA549 (Lung)20

Antimicrobial Properties

Research has revealed that pyrazole compounds exhibit antimicrobial activity against a range of bacterial strains. This is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus8 µg/mL
Compound FP. aeruginosa15 µg/mL

Anti-inflammatory Effects

Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Neuroprotective Effects

Research has also suggested that certain pyrazole derivatives may provide neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

Material Science Applications

The unique chemical structure of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine allows for its use in material science, particularly in the development of novel polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, a series of pyrazole compounds were tested for their antimicrobial efficacy against multidrug-resistant bacterial strains. The findings indicated that modifications to the pyrazole structure could enhance antibacterial activity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

A comparative analysis of substituents and molecular complexity reveals distinct differences:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features
Target Compound C₁₂H₁₉N₅ (est.) Butan-2-yl, methyl, methylene-amine bridge Aliphatic substituents; bis-pyrazole core
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine C₁₅H₂₅N₅ Ethyl, methyl, isobutyl Increased lipophilicity; branched alkyl
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ Cyclopropyl, pyridinyl Aromatic heterocycle; enhanced polarity
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₄H₁₈F₆N₈O Trifluoromethyl, triazolyl, pyridyloxy Electron-withdrawing groups; polycyclic

Key Observations :

  • The target compound’s aliphatic substituents (butan-2-yl, methyl) contrast with aromatic or electron-withdrawing groups (e.g., trifluoromethyl, pyridinyl) in analogs.
  • Branched alkyl chains (e.g., isobutyl in ) increase lipophilicity compared to the target’s linear butan-2-yl group.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be moderate (~2.5–3.5) due to aliphatic substituents, whereas trifluoromethyl analogs () exhibit higher logP (~4.0–5.0) .
  • Solubility : Pyridine-containing analogs () show improved aqueous solubility compared to the target compound’s aliphatic-dominated structure .

Biological Activity

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C_{13}H_{18}N_{4}
  • Molecular Weight: 246.31 g/mol
  • Structural Features: The compound consists of a five-membered pyrazole ring with butan-2-yl and methyl substituents, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Condensation Reaction:
    • Reactants: 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-4-amine.
    • Conditions: Acidic medium, solvents like ethanol or methanol, elevated temperatures.
    • Purification: Recrystallization or chromatography to enhance yield and purity.
  • Industrial Production:
    • Utilizes continuous flow reactors for efficiency.
    • Catalysts and optimized conditions improve scalability.

This compound exhibits significant biological activity primarily as an enzyme inhibitor. Its mechanism involves:

  • Enzyme Binding: The compound binds to specific enzymes or receptors, modulating their activity.

Therapeutic Applications

Potential Areas of Application:

  • Anti-inflammatory Activity: Research indicates its potential to reduce inflammation through enzyme inhibition.
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant enzyme inhibition; potential applications in anti-inflammatory and anticancer therapies.
PMC ArticleHighlighted the compound's ability to modulate enzyme activities linked to cancer progression, showing sub-micromolar antiproliferative effects against various cancer cell lines (GI50 = 0.127–0.560 μM).
Discussed the structural characteristics that may enhance its biological activity, emphasizing its interaction with key molecular targets.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm regioselectivity of substituents and amine proton environments. For example, shifts at δ 2.1–2.5 ppm indicate methyl groups on pyrazole rings, while aromatic protons appear at δ 7.0–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+^+ at m/z 262.18) and isotopic patterns .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., N–C bonds at 1.35–1.40 Å) and dihedral angles to confirm stereochemistry .

How do substituents on the pyrazole rings influence the compound’s biological activity?

Advanced Research Focus
Substituent effects are evaluated through structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., fluorine) : Enhance binding to targets like kinases by increasing dipole interactions. For instance, 5-fluoro substitution improves IC50_{50} values by 2.3-fold compared to methyl groups .
  • Alkyl chains (e.g., butan-2-yl) : Hydrophobic side chains improve membrane permeability, as shown in logP comparisons (ΔlogP = +1.2 vs. unsubstituted analogs) .
  • Methoxy groups : May reduce metabolic stability due to cytochrome P450 interactions, necessitating prodrug strategies .

What strategies are recommended for resolving contradictions in synthetic yield data across studies?

Advanced Research Focus
Discrepancies in yields (e.g., 17–82% ) arise from variables like catalyst purity or oxygen sensitivity. Mitigation strategies include:

  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., solvent/catalyst ratios).
  • Reproducibility protocols : Strict inert atmosphere (N2_2/Ar) and standardized reagent sources.
  • Cross-validation : Independent replication in multiple labs with shared batch samples .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking (AutoDock/Vina) : Models binding poses with enzymes (e.g., kinases), identifying key residues (e.g., Lys33/Glu45 in MAPK14) for hydrogen bonding .
  • QSAR models : Correlate substituent hydrophobicity (clogP) with IC50_{50} values using datasets from analogs .
  • MD simulations : Assess binding stability over 100-ns trajectories, calculating RMSD (<2.0 Å indicates stable complexes) .

What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Q. Advanced Research Focus

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption in dose-response curves (e.g., IC50_{50} determination for JAK2/STAT3 pathways) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation shifts (ΔTm_m > 3°C indicates binding) .
  • Western blotting : Quantify downstream phosphorylation (e.g., p-STAT3 reduction at 10 µM treatment) .

How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure bioavailability (e.g., AUC024h_{0-24h}) and tissue distribution (LC-MS/MS) to explain efficacy gaps .
  • Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites that may deactivate the compound .
  • Species-specific factors : Compare murine vs. human plasma protein binding (e.g., 85% vs. 92%) to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.